molecular formula C14H24N4O4S B2617718 2-methoxy-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone CAS No. 1903718-43-3

2-methoxy-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone

Cat. No.: B2617718
CAS No.: 1903718-43-3
M. Wt: 344.43
InChI Key: XAXTXXKKZGDPDR-UHFFFAOYSA-N
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Description

2-methoxy-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a sulfonyl group, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine derivatives under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the pyrazole derivative reacts with a sulfonyl chloride in the presence of a base such as triethylamine.

    Construction of the Diazepane Ring: The diazepane ring is formed through a cyclization reaction involving a suitable diamine and a dihalide under reflux conditions.

    Final Coupling: The final step involves coupling the diazepane derivative with 2-methoxyacetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are common for substitution reactions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include sulfides or thiols.

    Substitution: Products vary depending on the electrophile used, leading to a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-methoxy-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonyl groups. It may also serve as a scaffold for the design of enzyme inhibitors.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical modifications makes it a valuable candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-methoxy-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the diazepane ring provides structural rigidity. The methoxy group can participate in hydrogen bonding or other interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane: Lacks the methoxy group, which may affect its reactivity and binding properties.

    2-methoxy-1-(4-(1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone: Lacks the trimethyl groups on the pyrazole ring, potentially altering its steric and electronic properties.

    2-methoxy-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-piperidin-1-yl)ethanone: Contains a piperidine ring instead of a diazepane ring, which may influence its conformational flexibility and binding interactions.

Uniqueness

The unique combination of a methoxy group, a sulfonyl group, and a diazepane ring in 2-methoxy-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone provides a distinct structural framework that can be exploited for various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore make it a valuable compound in scientific research and industrial applications.

Biological Activity

2-Methoxy-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C14H19N3O2SC_{14}H_{19}N_3O_2S and a molecular weight of approximately 261.32 g/mol. Its structure includes a diazepane ring and a trimethylpyrazole moiety, which are essential for its biological activity.

Biological Activity Overview

Research has indicated that compounds containing the pyrazole and diazepane frameworks exhibit various biological activities such as:

  • Antimicrobial Activity : Several studies have shown that derivatives of pyrazole possess significant antibacterial properties against various strains of bacteria.
  • Anticancer Properties : Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : The potential to inhibit enzymes such as acetylcholinesterase (AChE) has been documented, suggesting possible applications in treating neurodegenerative diseases.

Antimicrobial Activity

A study conducted on related compounds showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds ranged from 2.14 µM to 6.28 µM, indicating promising antimicrobial potential .

CompoundBacterial StrainIC50 (µM)
Compound ASalmonella typhi2.14 ± 0.003
Compound BBacillus subtilis6.28 ± 0.003

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound were tested against MCF-7 breast cancer cells with IC50 values ranging from 1.8 µM to 4.5 µM .

CompoundCell LineIC50 (µM)
Compound XMCF-71.8 ± 0.02
Compound YMCF-74.5 ± 0.05

Enzyme Inhibition

The compound's ability to inhibit AChE has been noted in several studies, with some derivatives showing strong inhibitory activity comparable to standard drugs used in Alzheimer's treatment .

CompoundEnzyme Inhibition TargetIC50 (µM)
Compound ZAChE0.63 ± 0.001

Case Study 1: Antibacterial Evaluation

In a study evaluating the antibacterial properties of similar compounds, researchers synthesized a series of pyrazole derivatives and tested their efficacy against multiple bacterial strains. The most potent compound exhibited an IC50 value of approximately 2.14 µM against Salmonella typhi, showcasing the potential for further development into therapeutic agents .

Case Study 2: Cytotoxicity Testing

Another investigation focused on the anticancer effects of pyrazole derivatives revealed that certain compounds induced apoptosis in MCF-7 cells at concentrations as low as 1.8 µM. This suggests that modifications to the pyrazole structure could enhance its anticancer efficacy .

Properties

IUPAC Name

2-methoxy-1-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O4S/c1-11-14(12(2)16(3)15-11)23(20,21)18-7-5-6-17(8-9-18)13(19)10-22-4/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXTXXKKZGDPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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